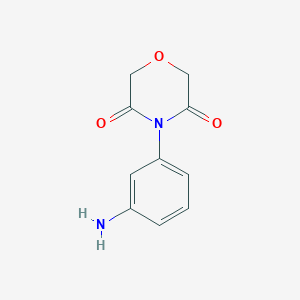

4-(3-Aminophenyl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-(3-aminophenyl)morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPMXFLZVHGEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Aminophenyl)morpholine-3,5-dione, also known by its CAS number 1247823-63-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an amino group and a dione functionality. Its structural formula can be represented as follows:

The biological activity of 4-(3-Aminophenyl)morpholine-3,5-dione is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. This interaction is critical for its potential use in cancer therapy.

Anticancer Properties

Research has indicated that 4-(3-Aminophenyl)morpholine-3,5-dione exhibits antiproliferative effects against several cancer cell lines. For example:

- Cell Line Testing : In vitro studies have shown that the compound inhibits the growth of human melanoma (A375) and cervical cancer (HeLa) cells with IC50 values in the micromolar range (approximately 19.36 µM for A375 and 18.67 µM for HeLa) .

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 19.36 |

| HeLa | 18.67 |

Mechanistic Insights

The compound's mechanism involves the modulation of key proteins involved in cancer progression. It has been shown to induce apoptosis through the activation of caspases, which are essential for programmed cell death:

- Caspase Activation : Flow cytometry analysis revealed a dose-dependent increase in both caspase 3 and caspase 9 levels following treatment with the compound .

Case Studies

Several studies have explored the biological activity of 4-(3-Aminophenyl)morpholine-3,5-dione:

- Study on Apoptosis Induction :

- Inhibition of Tumor Growth :

Therapeutic Applications

Given its biological activity, 4-(3-Aminophenyl)morpholine-3,5-dione is being investigated for various therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth and metastasis.

- Enzyme Inhibition : Potential use as an inhibitor for enzymes implicated in various diseases.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity:

Research indicates that 4-(3-Aminophenyl)morpholine-3,5-dione exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases. For instance, a study demonstrated that derivatives of this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in cultured macrophages exposed to inflammatory stimuli .

Antimicrobial Properties:

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Effects:

4-(3-Aminophenyl)morpholine-3,5-dione has shown promise as an anticancer agent. Research indicates that it induces apoptosis in cancer cell lines through modulation of key signaling pathways. A notable study reported that this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin against MCF-7 breast cancer cells, suggesting its potential role in cancer therapy .

Case Studies and Research Findings

-

Anticancer Study:

A study conducted on various cancer cell lines showed that 4-(3-Aminophenyl)morpholine-3,5-dione exhibited cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. It was particularly effective against MCF7 cells, indicating its potential as an anticancer agent. -

Antimicrobial Evaluation:

In vitro tests revealed that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections. -

Anti-inflammatory Mechanism:

Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparative Data Table

Research Implications and Challenges

- Synthesis: The target compound may be synthesized via condensation reactions similar to benzothiazole derivatives (e.g., 2-(3-aminophenyl)benzothiazole) .

- Applications: The amino group’s versatility suggests utility in pharmaceuticals (e.g., kinase inhibitors) or materials science (e.g., stabilizers). However, the lack of literature data necessitates further experimental validation.

Preparation Methods

Formation of Morpholine-3,5-dione Intermediate

- Starting Material: 2-anilinoethanol or its positional isomer (for 3-aminophenyl, the corresponding 3-substituted anilinoethanol).

- Reaction: Dissolution in ethanol and water, followed by simultaneous addition of chloroacetyl chloride and sodium hydroxide solution to maintain pH ~12-12.5.

- Conditions: Temperature maintained between 38°C and 43°C during addition; stirring continued at pH 12-12.5 for 10 minutes.

- Work-up: Cooling to 2°C, pH adjustment to ~7.4 with aqueous ammonia, addition of acetone to dissolve the product, phase separation, and distillation to precipitate the product.

- Yield and Purity: Yields around 70% reported for analogous compounds; product isolated as a white solid with a melting point around 152°C (for 4-(4-aminophenyl)-3-morpholinone).

Catalytic Hydrogenation to Reduce Nitro to Amine

- Catalyst: Palladium on activated carbon (5% Pd/C).

- Solvent: Ethanol or ethanol/water mixtures.

- Conditions: Hydrogen pressure around 5 bar (0.4 MPa), temperature 60-80°C, reaction time 1-3 hours.

- Procedure: The nitrophenyl morpholinone is suspended in ethanol, Pd/C added, and hydrogen gas introduced. The reaction mixture is stirred under hydrogen atmosphere until completion.

- Work-up: Filtration to remove catalyst, concentration under reduced pressure, and recrystallization from ethanol.

- Yield: High yields reported, e.g., 97.8% for 4-(4-aminophenyl)-3-morpholinone.

Comparative Data Table: Preparation Parameters for Analogous Compound 4-(4-Aminophenyl)-3-morpholinone

Research Findings and Notes

- The reduction step is critical and typically employs Pd/C catalysts under mild hydrogenation conditions, ensuring selective reduction of the nitro group without affecting the morpholine ring.

- The solvent choice influences solubility and reaction kinetics. Ethanol is preferred due to its ability to dissolve both reactants and products and its compatibility with Pd/C catalysts.

- pH control during the initial morpholine ring formation is essential to prevent side reactions and ensure high purity.

- The preparation of 4-(3-aminophenyl)morpholine-3,5-dione may require adaptation of nitration and reduction steps to accommodate the meta-substitution pattern, which can affect regioselectivity and reactivity.

- Literature predominantly focuses on the 4-aminophenyl isomer; however, the synthetic principles are transferable with modifications.

Q & A

Q. Key Considerations :

- Optimize reaction temperature (60–100°C) and base (e.g., K₂CO₃) to enhance yield.

- Monitor reaction progress via TLC or HPLC to detect intermediates.

Basic Question: What techniques are used for structural characterization of 4-(3-Aminophenyl)morpholine-3,5-dione?

Methodological Answer:

X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL97) to determine bond lengths, angles, and unit cell parameters. For example, a related morpholine-dione derivative crystallized in a triclinic system with a = 7.526 Å, b = 7.554 Å, and c = 10.259 Å .

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm).

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 248.09 for [M+H]⁺).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.